molecular formula C12H20N2O B13301187 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine

Cat. No.: B13301187
M. Wt: 208.30 g/mol
InChI Key: DTPZXGXYAFKIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine involves hydroamination methods. One innovative approach reported by Baran and coworkers utilizes practical olefin hydroamination with nitroarenes . This method provides a streamlined route to access this hindered amine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a feasible route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific structural features, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable building block for the synthesis of complex molecules and drug candidates .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2O/c1-5-10(9(2)3)14-11-7-6-8-13-12(11)15-4/h6-10,14H,5H2,1-4H3

InChI Key

DTPZXGXYAFKIQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=C(N=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.